REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([CH:5]([CH2:15][CH3:16])[C:6]([NH:8][C:9]1[O:10][CH:11]=[C:12]([CH3:14])[N:13]=1)=[O:7])[CH3:4].[CH2:17](I)[CH3:18]>CN(C)C=O>[CH2:17]([N:8]([C:9]1[O:10][CH:11]=[C:12]([CH3:14])[N:13]=1)[C:6](=[O:7])[CH:5]([CH2:3][CH3:4])[CH2:15][CH3:16])[CH3:18] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)NC=1OC=C(N1)C)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for a further 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
poured onto ice-water (250 ml.)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3 × 100 ml.)
|
Type
|
WASH
|
Details
|
The extract was washed with dilute hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with sodium chloride solution, dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(C(CC)CC)=O)C=1OC=C(N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |